molecular formula C17H18O5S B14199539 4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol CAS No. 916152-55-1

4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol

Cat. No.: B14199539
CAS No.: 916152-55-1
M. Wt: 334.4 g/mol
InChI Key: SCVASPYZCVZWOO-UHFFFAOYSA-N
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Description

4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol is a chemical compound with a complex structure that includes an oxane ring, a benzene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with oxane-2-ol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}chloride: Similar structure but with a chloride group instead of a phenol group.

    4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}methanol: Contains a methanol group instead of a phenol group.

Uniqueness

4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol is unique due to the presence of both an oxane ring and a sulfonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

916152-55-1

Molecular Formula

C17H18O5S

Molecular Weight

334.4 g/mol

IUPAC Name

4-[4-(oxan-2-yloxy)phenyl]sulfonylphenol

InChI

InChI=1S/C17H18O5S/c18-13-4-8-15(9-5-13)23(19,20)16-10-6-14(7-11-16)22-17-3-1-2-12-21-17/h4-11,17-18H,1-3,12H2

InChI Key

SCVASPYZCVZWOO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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